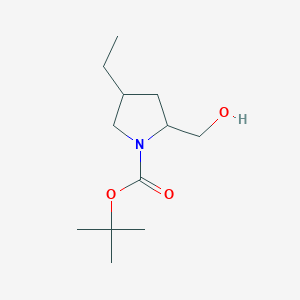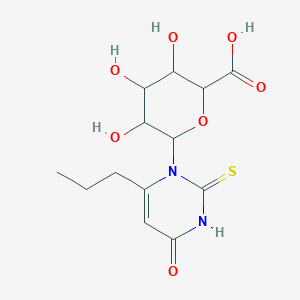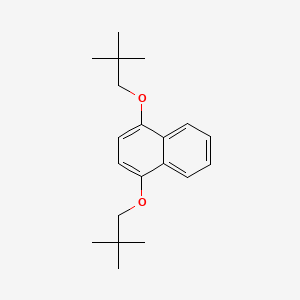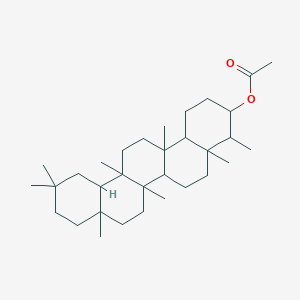
(2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylicAcidtert-ButylEster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4R) configuration. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, with reagents such as sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .
Medicine
In medicine, (2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs with specific stereochemical requirements .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of protein conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-4-Methylproline
- (2S,4R)-4-Fluoroproline
- (2S,4R)-4-Hydroxyproline
Uniqueness
Compared to these similar compounds, (2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester stands out due to its unique ethyl and hydroxymethyl groups. These functional groups contribute to its distinct reactivity and interactions, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl 4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-9-6-10(8-14)13(7-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
InChI-Schlüssel |
LNINJRYCPOUYAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)



![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)



